molecular formula C23H19N7O2S B11562425 N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B11562425
M. Wt: 457.5 g/mol
InChI Key: JTXNEBMASZBIGN-UHFFFAOYSA-N
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Description

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Tetrazole Moiety: The tetrazole ring can be synthesized through the [2+3] cycloaddition of azides with nitriles.

    Final Coupling: The final step involves coupling the quinazolinone and tetrazole intermediates using appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group in the quinazolinone ring, potentially forming alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.

    Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole.

Uniqueness

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the combination of the quinazolinone and tetrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H19N7O2S

Molecular Weight

457.5 g/mol

IUPAC Name

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C23H19N7O2S/c31-20-12-16(15-7-3-1-4-8-15)11-19-18(20)13-24-22(25-19)26-21(32)14-33-23-27-28-29-30(23)17-9-5-2-6-10-17/h1-10,13,16H,11-12,14H2,(H,24,25,26,32)

InChI Key

JTXNEBMASZBIGN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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